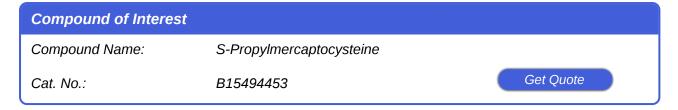


S-Propylmercaptocysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **S-Propylmercaptocysteine**, a sulfur-containing amino acid derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known structural and computed properties, along with insights drawn from related compounds, to serve as a valuable resource for research and development.

Chemical Structure and Identifiers

S-Propylmercaptocysteine, a derivative of the amino acid cysteine, is characterized by the presence of a propyl disulfide group attached to the sulfur atom.

Table 1: Chemical Identifiers for **S-Propylmercaptocysteine**[1]

Identifier	Value
IUPAC Name	(2R)-2-amino-3-(propyldisulfanyl)propanoic acid
Molecular Formula	C6H13NO2S2
SMILES	CCCSSCINVALID-LINKN
InChI Key	JVVXIPKJTDVPQZ-YFKPBYRVSA-N
CAS Number	2280-26-4



Physicochemical Properties

Detailed experimental data on the physical properties of **S-Propylmercaptocysteine**, such as melting point, boiling point, and solubility, are not readily available in the scientific literature. However, computational models provide estimated values for several key physicochemical parameters.

Table 2: Computed Physicochemical Properties of **S-Propylmercaptocysteine**[1]

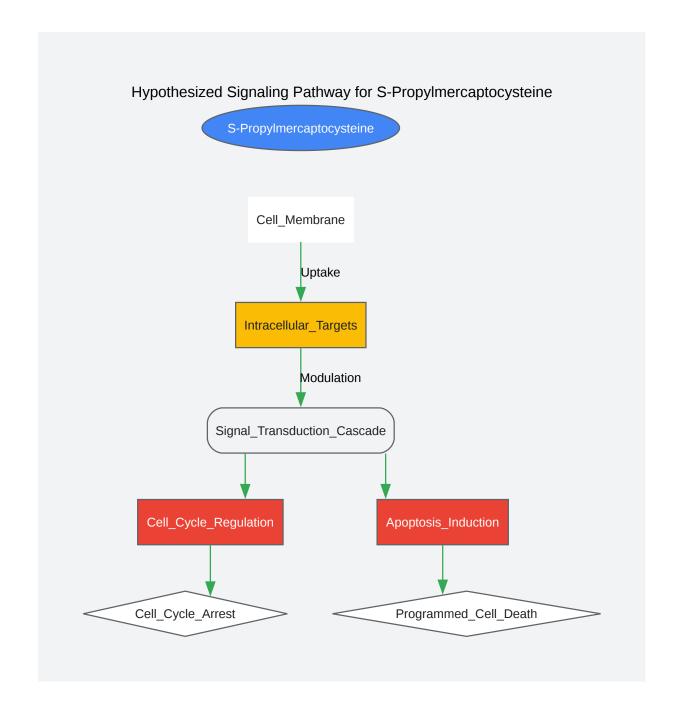
Property	Value
Molecular Weight	195.3 g/mol
XLogP3	-1.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	195.038771 g/mol
Topological Polar Surface Area	101 Ų
Heavy Atom Count	11

Potential Biological Activity and Signaling Pathways

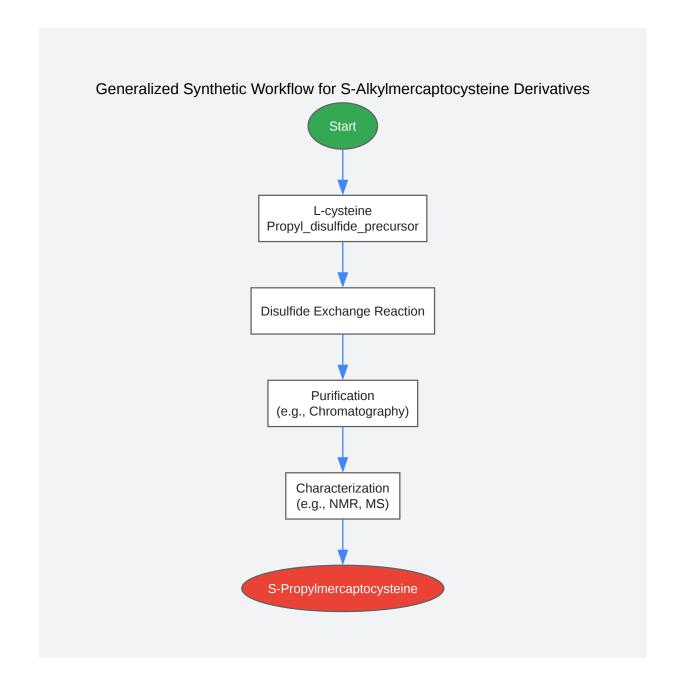
Direct experimental evidence for the biological activity of **S-Propylmercaptocysteine** is currently lacking. However, research on the closely related compound, S-allylmercaptocysteine (SAMC), a component of aged garlic extract, suggests potential avenues for investigation. SAMC has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.

The putative mechanisms of action for compounds like **S-Propylmercaptocysteine**, extrapolated from studies on SAMC, may involve the modulation of key signaling pathways related to cell proliferation and survival.









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References



- 1. S-Propylmercaptocysteine | C6H13NO2S2 | CID 192762 PubChem [pubchem.ncbi.nlm.nih.gov]
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